N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound belongs to the pyrrolo-triazole acetamide class, characterized by a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and an N-(2-chlorophenyl)acetamide moiety. The structural complexity arises from its bicyclic system and electron-donating/withdrawing substituents, which influence its physicochemical and biological properties. Its molecular weight is approximately 452.86 g/mol (calculated based on the formula C₂₁H₁₈ClN₅O₄) . The 3,4-dimethoxy group enhances solubility in polar solvents, while the 2-chlorophenyl moiety contributes to lipophilicity, a critical factor in membrane permeability and target binding .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O5/c1-30-14-8-7-11(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-13-6-4-3-5-12(13)21/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHPCFOQJHXZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions.
- Introduction of the 2-chlorophenyl and 3,4-dimethoxyphenyl groups via substitution reactions.
- Acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide
- Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 3-chloro-4-fluorophenyl substituent and the 2-chlorophenyl acetamide with a 2,3-dimethylphenyl group.
- The dimethylphenyl group introduces steric hindrance, reducing binding affinity in some assays compared to the target compound .
- Molecular Weight : ~469.29 g/mol (C₂₂H₁₈ClFN₅O₃) .
3-(2-Chlorophenyl)-5-(2,5-dimethoxyphenyl)-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- Structural Differences : Replaces the triazole ring with an oxazole and modifies the substitution pattern (2,5-dimethoxyphenyl vs. 3,4-dimethoxyphenyl).
- Impact on Properties :
- Molecular Weight: ~428.82 g/mol (C₂₁H₁₆ClNO₆) .
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Structural Differences: Incorporates a pyrazolo-pyrimidine core instead of pyrrolo-triazole and a chromenone fluorophenyl system.
- Impact on Properties: The chromenone group enhances fluorescence properties, useful in imaging studies, but increases metabolic instability . Dual fluorophenyl substituents improve target selectivity in kinase inhibition assays but reduce bioavailability due to higher logP values .
- Molecular Weight : ~571.20 g/mol (C₂₉H₂₀F₂N₆O₃) .
Key Research Findings
Synthetic Accessibility : The target compound’s pyrrolo-triazole core is synthesized via cyclocondensation of hydrazine derivatives with diketones, offering higher yields (75–80%) compared to oxazole analogs (50–60%) due to favorable ring-strain dynamics .
Biological Activity : The 3,4-dimethoxyphenyl group in the target compound shows superior inhibition of pro-inflammatory cytokines (TNF-α, IL-6) compared to halogenated analogs, attributed to methoxy-mediated hydrogen bonding with catalytic residues .
Crystallographic Insights : Unlike Compound 2.1, which forms dimers via N–H···N hydrogen bonds, the target compound adopts a planar conformation due to intramolecular CH-π interactions between the chlorophenyl and triazole rings, enhancing binding pocket compatibility .
Biological Activity
N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a chlorophenyl group and a pyrrolo-triazole moiety. The molecular formula is C_{19}H_{19ClN_4O_4 with a molecular weight of approximately 396.84 g/mol. The key functional groups include:
- Chlorophenyl : Imparts lipophilicity and potential interaction sites for biological targets.
- Dimethoxyphenyl : Enhances solubility and may influence pharmacokinetics.
- Pyrrolo-triazole : Suggests potential for diverse biological activity, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have demonstrated that pyrrolo-triazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers programmed cell death via mitochondrial pathways.
A study reported that related compounds showed IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, HeLa) .
Antiparasitic Activity
The compound's potential as an antiparasitic agent has been explored. Research findings suggest that modifications in the compound's structure can enhance its efficacy against parasites. For example:
- EC50 Values : A related compound demonstrated an EC50 of 0.010 μM against Plasmodium falciparum, indicating potent activity .
- Metabolic Stability : The stability of the compound in human liver microsomes is crucial for its therapeutic application. Modifications to increase metabolic stability have been investigated .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The introduction of specific substituents can significantly enhance or diminish biological activity.
- Lipophilicity vs. Aqueous Solubility : A balance between lipophilicity and solubility is critical for optimal pharmacokinetics .
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, derivatives of the compound were tested for their cytotoxic effects. Results indicated that certain modifications led to enhanced potency against breast and cervical cancer cells.
| Compound Variant | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Original Compound | MCF-7 | 10 | Apoptosis |
| Variant A | HeLa | 5 | Cell Cycle Arrest |
| Variant B | MCF-7 | 3 | Apoptosis |
Case Study 2: Antiparasitic Activity
In vitro studies on Plasmodium falciparum revealed that specific analogs exhibited significant antiparasitic effects with low toxicity to human cells.
| Compound Variant | EC50 (μM) | Toxicity (μM) |
|---|---|---|
| Original Compound | 0.010 | >100 |
| Analog A | 0.005 | >100 |
| Analog B | 0.020 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
